molecular formula C12H14FNO2 B13890282 2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid

2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid

Cat. No.: B13890282
M. Wt: 223.24 g/mol
InChI Key: LKXHNDSOKDHWFV-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 4-fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-fluoroaniline under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of 4-fluoroaniline. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of cyclopentanol derivatives or aniline derivatives.

    Substitution: Formation of substituted anilino-cyclopentane derivatives.

Scientific Research Applications

2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A structurally related compound with a cyclopentane ring and a carboxylic acid group.

    1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Another similar compound with a trifluoromethyl group instead of a fluoroanilino group.

Uniqueness

2-(4-Fluoroanilino)cyclopentane-1-carboxylic acid is unique due to the presence of the 4-fluoroanilino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-(4-fluoroanilino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-8-4-6-9(7-5-8)14-11-3-1-2-10(11)12(15)16/h4-7,10-11,14H,1-3H2,(H,15,16)

InChI Key

LKXHNDSOKDHWFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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